Spirostan

Description

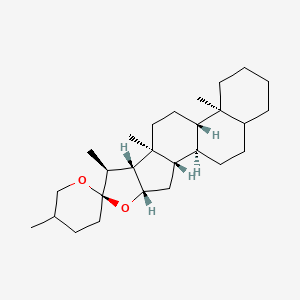

Structure

3D Structure

Properties

CAS No. |

6173-22-4 |

|---|---|

Molecular Formula |

C27H44O2 |

Molecular Weight |

400.6 g/mol |

IUPAC Name |

(1R,2S,4S,6R,7S,8R,9S,12S,13S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane] |

InChI |

InChI=1S/C27H44O2/c1-17-10-14-27(28-16-17)18(2)24-23(29-27)15-22-20-9-8-19-7-5-6-12-25(19,3)21(20)11-13-26(22,24)4/h17-24H,5-16H2,1-4H3/t17?,18-,19?,20+,21-,22-,23-,24-,25-,26-,27+/m0/s1 |

InChI Key |

INLFWQCRAJUDCR-LHVCHFHMSA-N |

SMILES |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCCC6)C)C)C)OC1 |

Isomeric SMILES |

C[C@H]1[C@H]2[C@H](C[C@@H]3[C@@]2(CC[C@H]4[C@H]3CCC5[C@@]4(CCCC5)C)C)O[C@]16CCC(CO6)C |

Canonical SMILES |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCCC6)C)C)C)OC1 |

Origin of Product |

United States |

Foundational & Exploratory

Spirostanol Saponins: A Deep Dive into Their Biological Activities and Therapeutic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Spirostanol (B12661974) saponins (B1172615), a major class of steroidal saponins, are a diverse group of naturally occurring glycosides widely distributed throughout the plant kingdom.[1][2] Characterized by a C27 spirostane skeleton, these compounds are garnering significant attention in the scientific community for their broad spectrum of biological and pharmacological activities.[2] This technical guide provides a comprehensive review of the current state of knowledge on the biological activities of spirostanol saponins, with a focus on their potential as therapeutic agents. We will delve into their anticancer, anti-inflammatory, antifungal, antidiabetic, and immunomodulatory properties, presenting quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Biological Activities of Spirostanol Saponins

Spirostanol saponins exhibit a remarkable range of biological activities, making them promising candidates for the development of new drugs.[1][3] These activities are largely attributed to their unique chemical structures, which allow them to interact with various cellular targets and modulate key biological processes.

Anticancer Activity

A growing body of evidence suggests that spirostanol saponins possess significant anticancer capabilities.[4][5] They have been shown to inhibit the proliferation of various cancer cell lines, induce apoptosis, and even reverse tumor drug resistance.[2][4]

One notable example is Taccaoside A, a spirostanol saponin (B1150181) isolated from Tacca plantaginea, which displays marked anticancer properties through a dual mechanism. It directly acts on cancer stem cells by modulating the HRas and Pi3K/Akt signaling pathways and indirectly exerts its effect through the activation of cytotoxic T cells.[6] Another saponin, SSPH 1, has demonstrated anti-hepatocellular carcinoma (HCC) activity by inducing ferroptosis, apoptosis, and G2/M phase cell cycle arrest.[5]

Table 1: Cytotoxic Activity of Spirostanol Saponins against Cancer Cell Lines

| Saponin/Extract | Cancer Cell Line | Assay | IC50 Value | Reference |

| Progenin III | Breast, Colon, Liver, Glioblastoma | Not Specified | Not Specified | [7] |

| PP9 | Colorectal (HT-29, HCT116) | Not Specified | Dose-dependent inhibition | [7] |

| Chlorophytum borivilianum Crude Extract | MCF-7 (Breast) | MTT | GI50: <10 µg/mL | [8] |

| Chlorophytum borivilianum Total Saponin | MCF-7 (Breast) | MTT | GI50: 75 ± 0.5 µg/mL | [8] |

| Asparagus albus Saponin Extract | HT-29 (Colorectal) | MTT | GI50: 125 µg/mL (72h) | [9] |

| Asparagus acutifolius Saponin Extract | HT-29 (Colorectal) | MTT | GI50: 175 µg/mL (72h) | [9] |

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[8][10][11]

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.[10]

-

Treatment: Treat the cells with various concentrations of the spirostanol saponin for a specified period (e.g., 24, 48, 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan (B1609692) precipitate.

-

Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 500 and 600 nm) using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.

-

Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Anti-inflammatory Activity

Spirostanol saponins have demonstrated significant anti-inflammatory properties.[1][3] They can modulate the inflammatory response by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins.[12][13]

For instance, several spirostanol saponins isolated from Tacca vietnamensis showed moderate inhibition of NO production in LPS-stimulated RAW 264.7 macrophages and BV2 cells, with IC50 values ranging from 37.0 to 60.7 μM.[12] Similarly, saponins from Solanum macaonense were found to inhibit superoxide (B77818) anion generation and elastase release in neutrophils.[14][15] The anti-inflammatory effects of some saponins are believed to be mediated through the modulation of the NF-κB signaling pathway.[16]

Table 2: Anti-inflammatory Activity of Spirostanol Saponins

| Saponin | Target/Assay | Cell Line/Model | IC50 Value | Reference |

| Taccavietnamoside C | NO Production | BV2 cells | 37.0 µM | [12] |

| Taccavietnamoside D | NO Production | RAW 264.7 macrophages | 45.3 µM | [12] |

| Taccavietnamoside E | NO Production | BV2 cells | 48.5 µM | [12] |

| Macaoside Compound 24 | Superoxide Anion Generation | Neutrophils | 4.0 µM | [14][15] |

| Macaoside Compound 24 | Elastase Release | Neutrophils | 1.0 µM | [14][15] |

| Macaoside Compound 1 | Elastase Release | Neutrophils | 3.2 µM | [14][15] |

| Macaoside Compound 4 | Elastase Release | Neutrophils | 4.2 µM | [14][15] |

| Macaoside Compound 19 | Superoxide Anion Generation | Neutrophils | 6.1 µM | [14][15] |

| Macaoside Compound 20 | Superoxide Anion Generation | Neutrophils | 7.0 µM | [14][15] |

| Macaoside Compound 20 | Elastase Release | Neutrophils | 3.7 µM | [14][15] |

| Macaoside Compound 21 | Superoxide Anion Generation | Neutrophils | 7.6 µM | [14][15] |

| Macaoside Compound 21 | Elastase Release | Neutrophils | 4.4 µM | [14][15] |

This assay measures the ability of a compound to inhibit the production of nitric oxide in cells, typically macrophages, stimulated with an inflammatory agent like lipopolysaccharide (LPS).

-

Cell Culture: Culture RAW 264.7 macrophages in a suitable medium.

-

Cell Plating: Seed the cells in a 96-well plate and allow them to adhere.

-

Treatment: Pre-treat the cells with various concentrations of the spirostanol saponin for 1 hour.

-

Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.

-

Nitrite (B80452) Measurement: Measure the amount of nitrite, a stable product of NO, in the culture supernatant using the Griess reagent.

-

Data Analysis: The absorbance is measured at 540 nm, and the concentration of nitrite is determined from a standard curve. The percentage of inhibition of NO production is then calculated.

Antifungal Activity

Several spirostanol saponins have exhibited promising antifungal activity against a range of pathogenic fungi.[17][18] Their mechanism of action is often attributed to their ability to interact with sterols in the fungal cell membrane, leading to pore formation and increased membrane permeability, ultimately causing cell death.

It has been observed that spirostanol saponins are generally more active than their furostanol counterparts.[17] The antifungal activity of these compounds makes them potential candidates for the development of new antifungal agents, especially in the context of increasing drug resistance.

The broth microdilution method is a standardized technique used to determine the minimum inhibitory concentration (MIC) of an antifungal agent.[19][20]

-

Inoculum Preparation: Prepare a standardized suspension of the fungal test organism.

-

Drug Dilution: Prepare serial twofold dilutions of the spirostanol saponin in a 96-well microtiter plate.

-

Inoculation: Add the fungal inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plate at a specific temperature for a defined period (e.g., 24-48 hours).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the fungus.

Antidiabetic Activity

Spirostanol saponins have also been investigated for their potential antidiabetic effects.[3] They may exert their activity through various mechanisms, including the inhibition of carbohydrate-hydrolyzing enzymes like α-amylase and α-glucosidase, which are involved in the digestion of carbohydrates and subsequent increase in blood glucose levels.[21][22]

Table 3: In Vitro Antidiabetic Activity of Plant Extracts Rich in Saponins

| Plant Extract | Assay | IC50 Value | Reference |

| Cleistocalyx nervosum var. paniala (Ethanolic) | α-amylase inhibition | 0.42 µg/mL | [22] |

| Cleistocalyx nervosum var. paniala (Ethanolic) | α-glucosidase inhibition | 0.23 µg/mL | [22] |

| Psidium guajava (Aqueous) | α-amylase inhibition | 0.151 mg/mL | [21] |

| Melilotus officinalis (Concentrated) | α-amylase inhibition | 1.30 ± 0.06 µg/mL | [23] |

| Melilotus officinalis (Concentrated) | α-glucosidase inhibition | 92.18 ± 1.92 µg/mL | [23] |

| Anchusa officinalis (Concentrated) | α-glucosidase inhibition | > acarbose | [23] |

This assay determines the ability of a compound to inhibit the activity of α-amylase.

-

Reaction Mixture: Prepare a reaction mixture containing the spirostanol saponin at various concentrations, α-amylase solution, and a starch solution.

-

Incubation: Incubate the mixture at a specific temperature (e.g., 37°C) for a set time.

-

Stopping the Reaction: Stop the enzymatic reaction by adding a stopping reagent, such as dinitrosalicylic acid (DNSA).

-

Color Development: Heat the mixture to allow for color development. The DNSA reacts with the reducing sugars produced by the enzymatic activity.

-

Absorbance Measurement: Measure the absorbance of the solution at 540 nm.

-

Data Analysis: Calculate the percentage of α-amylase inhibition and determine the IC50 value.

Immunomodulatory Activity

Spirostanol saponins can also modulate the immune system.[24][25] They can act as adjuvants, enhancing the immune response to vaccines. Their immunomodulatory effects can be attributed to their ability to stimulate the production of cytokines and regulate the activity of various immune cells, such as T cells and B cells.[24][26] For example, some saponins can activate antigen-presenting cells (APCs) through Toll-like receptor (TLR) signaling pathways, leading to enhanced antigen presentation and a more robust immune response.[26]

Conclusion

Spirostanol saponins represent a vast and largely untapped resource of bioactive compounds with significant therapeutic potential. Their diverse pharmacological activities, including anticancer, anti-inflammatory, antifungal, antidiabetic, and immunomodulatory effects, make them attractive candidates for drug discovery and development. The data and experimental protocols presented in this guide offer a solid foundation for researchers and scientists to further explore the potential of these fascinating natural products. Future research should focus on elucidating the detailed mechanisms of action, conducting preclinical and clinical studies, and developing strategies to optimize their bioavailability and efficacy.

References

- 1. Naturally Occurring Polyhydroxylated Spirostanol Saponins, A Review of the Classification, Sources, Biosynthesis, Biological Activities, and Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Steroidal saponins: Natural compounds with the potential to reverse tumor drug resistance (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Saponins in Cancer Treatment: Current Progress and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A systematic review of spirostanol saponins and anticancer natural products isolated from Tacca plantaginea (Hance) Drenth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Assessment of Antioxidant and Cytotoxicity Activities of Saponin and Crude Extracts of Chlorophytum borivilianum - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Spirostanol saponins from Tacca vietnamensis and their anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. arborassays.com [arborassays.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Anti-Inflammatory Spirostanol and Furostanol Saponins from Solanum macaonense - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Immunomodulatory potential of dietary soybean-derived saponins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Antifungal Activity of C-27 Steroidal Saponins - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. journals.asm.org [journals.asm.org]

- 20. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pharmacologyonline.silae.it [pharmacologyonline.silae.it]

- 22. In Vitro Evaluation of Antidiabetic Potential of Cleistocalyx nervosum var. paniala Fruit Extract [mdpi.com]

- 23. pubs.acs.org [pubs.acs.org]

- 24. Potential Immunoregulatory Mechanism of Plant Saponins: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Potential Immunoregulatory Mechanism of Plant Saponins: A Review - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Overview of Spirostan Compounds

Introduction: Spirostan compounds, a significant class of steroidal saponins (B1172615), are naturally occurring metabolites found predominantly in the plant kingdom.[1] They are characterized by a C27 steroidal aglycone skeleton featuring a distinctive spiroketal moiety, which consists of two heterocyclic rings (E and F) connected through a spiro carbon atom.[2][3] This unique structural feature is the basis for their classification and diverse biological activities. These compounds are biosynthesized from squalene (B77637) through a series of enzymatic reactions, including oxidation, hydroxylation, and glycosylation.[4] Polyhydroxylated spirostanol (B12661974) saponins, in particular, have garnered considerable interest due to their wide range of pharmacological effects, including cytotoxic, anti-inflammatory, antimicrobial, and phosphodiesterase inhibitory activities.[5]

Spirostan compounds are widely distributed among various plant families, with high concentrations found in the Asparagaceae, Melanthiaceae, and Amaryllidaceae families.[5] Genera such as Trillium, Paris, Allium, and Dracaena are notable sources of these bioactive molecules.[5] Their structural diversity, arising from variations in the aglycone hydroxylation pattern and the attached glycosidic chains, contributes to their broad spectrum of biological functions, making them promising candidates for drug discovery and development.

Core Chemical Structure

The fundamental structure of a spirostan is a tetracyclic steroid core (rings A, B, C, D) fused to a bicyclic spiroketal side chain (rings E and F). The configuration of the methyl group at C-25 and the stereochemistry at other chiral centers give rise to a variety of isomers.

Caption: General chemical structure of the (25R)-Spirostan skeleton.

Biosynthesis of Spirostan Compounds

The biosynthesis of spirostan compounds is a complex multi-step process that originates from the mevalonate (B85504) (MVA) pathway, leading to the formation of the precursor squalene. Steroidal saponins like spirostans are derived from the cyclization of 2,3-oxidosqualene.[4]

-

Squalene to Sterol Precursors: The linear squalene molecule undergoes epoxidation to form 2,3-oxidosqualene. This intermediate is then cyclized by oxidosqualene cyclases (OSCs), such as cycloartenol (B190886) synthase (CAS), to produce cycloartenol, the precursor for most plant sterols.[4]

-

Formation of Cholesterol/β-Sitosterol: Through a series of enzymatic modifications, cycloartenol is converted into cholesterol or β-sitosterol.

-

Hydroxylation and Cyclization: The sterol backbone undergoes a series of hydroxylation reactions, primarily catalyzed by cytochrome P450 enzymes, followed by the formation of the characteristic spiroketal structure.[6]

-

Glycosylation: The final step involves the attachment of sugar moieties to the aglycone at various positions, most commonly at C-3, by glycosyltransferases (GTs). This glycosylation step significantly increases the diversity and solubility of the resulting saponins.[4]

The entire process is regulated by various factors, including signaling molecules like Methyl Jasmonate (MeJA) and environmental stresses, which can induce the synthesis of these compounds as a defense mechanism in plants.[4]

Caption: Simplified biosynthetic pathway of Spirostan compounds.

Pharmacological Activities and Quantitative Data

Spirostan compounds exhibit a remarkable range of biological activities, with cytotoxic and anti-inflammatory properties being the most extensively studied.[7] Their mechanism of action often involves the disruption of cell membranes or interaction with specific cellular targets to induce apoptosis or modulate inflammatory pathways.[8][9]

| Compound/Extract | Activity | Target/Cell Line | IC50 / Potency | Reference |

| Solasodine (4) | Cytotoxicity | HCT 116 (Colon Cancer) | 6 µM | [10] |

| 26-Cyanoselenopseudodiosgenone (25) | Cytotoxicity | HCT 116 (Colon Cancer) | 5 µM | [10] |

| 26-Cyanoselenopseudodiosgenone (25) | Antiurease | Bacillus subtilis | 11.4 µM | [10] |

| Tupistra chinensis Saponin (21) | Anti-inflammatory (NO Inhibition) | RAW 264.7 Macrophages | 11.5 µM | [7] |

| Namonin A (4) | Antiproliferative | HT-1080 (Fibrosarcoma) | 0.2 µM | [11] |

| Namonin B (5) | Antiproliferative | HT-1080 (Fibrosarcoma) | 0.3 µM | [11] |

| Known Saponin (10) from D. angustifolia | Antiproliferative | HT-1080 (Fibrosarcoma) | 0.6 µM | [11] |

| Various Saponins (1, 2, 3, 5, 6) | Cytotoxicity | Model Immune Cells | ~4-10 µM | [8] |

Signaling Pathway: Spirostan-Induced Apoptosis

Many cytotoxic spirostan saponins exert their anticancer effects by inducing programmed cell death, or apoptosis. While specific mechanisms vary, a common pathway involves the activation of caspase enzymes, the key executioners of apoptosis.

Caption: A generalized signaling pathway for Spirostan-induced apoptosis.

Experimental Protocols

The isolation and characterization of spirostan compounds involve a multi-step process requiring careful selection of extraction and chromatographic techniques.

1. Extraction and Preliminary Fractionation

-

Objective: To extract crude saponins from plant material.

-

Methodology:

-

Preparation: Air-dry and powder the plant material (e.g., rhizomes, flowers).[7][9]

-

Defatting (Optional): Perform a preliminary extraction with a non-polar solvent like petroleum ether or hexane (B92381) to remove lipids and pigments.[9]

-

Maceration/Percolation: Macerate or percolate the plant material with a polar solvent, typically an aqueous methanol (B129727) or ethanol (B145695) solution (e.g., 80% MeOH).[12] Techniques like ultrasound-assisted extraction (UAE) can be employed to improve efficiency.[13]

-

Concentration: Evaporate the solvent from the filtrate under reduced pressure to obtain a crude extract.

-

Fractionation: Suspend the crude extract in water and partition successively with solvents of increasing polarity, such as chloroform, ethyl acetate, and n-butanol, to separate compounds based on polarity. The n-butanol fraction is often enriched with steroidal saponins.[12]

-

2. Isolation and Purification

-

Objective: To isolate individual spirostan compounds from the enriched fraction.

-

Methodology:

-

Column Chromatography (CC): Subject the n-butanol fraction to column chromatography on silica (B1680970) gel or a macroporous resin (e.g., D101).[7][9]

-

Elution: Elute the column with a gradient solvent system, such as chloroform-methanol-water or ethyl acetate-methanol, gradually increasing the polarity.[9][14]

-

Monitoring: Monitor the collected fractions using Thin Layer Chromatography (TLC). Combine fractions with similar TLC profiles.

-

High-Performance Liquid Chromatography (HPLC): Perform preparative or semi-preparative HPLC on the combined fractions using a reversed-phase column (e.g., C18) for final purification.[9][13] Isocratic or gradient elution with solvents like methanol/water or acetonitrile/water is common.

-

3. Structural Elucidation

-

Objective: To determine the precise chemical structure of the purified compounds.

-

Methodology:

-

Mass Spectrometry (MS): Use techniques like ESI-MS/MS or UPLC-QTOF-MS to determine the molecular formula and obtain information about the aglycone and sugar sequence through fragmentation patterns.[15]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most critical technique for full structural determination.

-

1D NMR (¹H, ¹³C): Identify the types and number of protons and carbons, and get initial information on the steroidal skeleton and sugar units.[9]

-

2D NMR (COSY, HSQC, HMBC, NOESY): Establish proton-proton and proton-carbon correlations to assemble the complete structure, determine the connectivity of the aglycone and sugar moieties, and define the relative stereochemistry.[9][12]

-

-

Acid Hydrolysis: To identify the constituent monosaccharides, hydrolyze the saponin with acid, and analyze the resulting sugars by chromatography, comparing them with authentic standards.[15]

-

Caption: General experimental workflow for the isolation of Spirostan compounds.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Spirostan-2,3,6-triol, (2alpha,3beta,5alpha,6beta,25R)- | C27H44O5 | CID 44566818 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Spirostan | C27H44O2 | CID 6857439 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Naturally Occurring Polyhydroxylated Spirostanol Saponins, A Review of the Classification, Sources, Biosynthesis, Biological Activities, and Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Distinct mechanisms for spiro-carbon formation reveal biosynthetic pathway crosstalk - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antiproliferative and anti-inflammatory polyhydroxylated spirostanol saponins from Tupistra chinensis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Spirostanol Saponins from Flowers of Allium Porrum and Related Compounds Indicating Cytotoxic Activity and Affecting Nitric Oxide Production Inhibitory Effect in Peritoneal Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Preparations of heterospirostanols and their pharmacological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. New spirostanol steroids and steroidal saponins from roots and rhizomes of Dracaena angustifolia and their antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Spirostan and spirosol saponin derivatives from Solanum muricatum Aiton and their cytotoxic activities: insights into bioactive compounds and molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

Unveiling Nature's Arsenal: A Technical Guide to the Discovery and Isolation of Novel Spirostan Derivatives

For Researchers, Scientists, and Drug Development Professionals

Spirostan derivatives, a class of steroidal saponins (B1172615), are a burgeoning field of interest in drug discovery, exhibiting a wide array of biological activities including potent cytotoxic, anti-inflammatory, and antimicrobial effects. This guide provides an in-depth overview of the core methodologies for the discovery and isolation of novel spirostan derivatives from natural sources, tailored for researchers and professionals in the pharmaceutical sciences. We will delve into the intricate processes of extraction, chromatographic separation, and structural elucidation, supported by detailed experimental protocols and quantitative data. Furthermore, this guide will visualize key experimental workflows and signaling pathways to enhance comprehension and application in a research setting.

The Landscape of Bioactive Spirostan Derivatives

Spirostan saponins are intricate molecules composed of a steroidal aglycone (sapogenin) and one or more sugar moieties. Their structural diversity, arising from variations in the aglycone skeleton and the nature and linkage of the sugar chains, underpins their diverse pharmacological properties.[1][2] Recent phytochemical investigations have led to the isolation of numerous novel spirostan derivatives from a variety of plant genera, including Tupistra, Solanum, Agave, Allium, Ypsilandra, Dracaena, and Convallaria.[1][3][4][5][6][7][8] These compounds have demonstrated significant potential in oncology, with many exhibiting potent cytotoxic activity against various human cancer cell lines.[3][4]

A Roadmap to Isolation: Experimental Workflow

The journey from a crude plant extract to a purified, novel spirostan derivative is a meticulous process involving multiple stages of extraction and chromatography. The general workflow is outlined below.

Detailed Experimental Protocols

-

Plant Material Preparation: Air-dry and powder the relevant plant parts (e.g., rhizomes, aerial parts).

-

Extraction: Macerate the powdered material with a suitable solvent, such as 70% ethanol, at room temperature.[6] The extraction is typically repeated multiple times to ensure exhaustive recovery of metabolites.

-

Solvent Partitioning: Concentrate the crude extract under reduced pressure and partition it between n-butanol and water.[9] The n-butanol fraction, which is enriched with saponins, is collected.

-

Solid Phase Extraction (SPE): Subject the n-butanol fraction to SPE on a C18 cartridge to further remove polar impurities and obtain a saponin-rich fraction.[9]

-

Silica (B1680970) Gel Column Chromatography: Apply the saponin-rich fraction to a silica gel column and elute with a gradient of chloroform-methanol or a similar solvent system.[10] Collect fractions based on thin-layer chromatography (TLC) analysis.

-

Octadecylsilyl (ODS) Column Chromatography: Further purify the fractions obtained from silica gel chromatography on an ODS column using a stepwise gradient of methanol-water.[11]

-

Preparative High-Performance Liquid Chromatography (HPLC): The final purification step often involves preparative reversed-phase HPLC (RP-HPLC) to isolate individual compounds.[11]

The chemical structures of the isolated compounds are determined using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the molecular formula.[7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments are crucial for elucidating the complete structure, including the stereochemistry of the aglycone and the sequence and linkage of the sugar moieties.[8][12]

Bioactivity of Novel Spirostan Derivatives: A Quantitative Overview

The following tables summarize the cytotoxic and nitric oxide (NO) production inhibitory activities of several recently discovered spirostan derivatives.

Table 1: Cytotoxic Activity of Novel Spirostan Derivatives against Human Cancer Cell Lines

| Compound/Source | Cell Line | IC₅₀ (µM) | Reference |

| Compound 8 (Tupistra chinensis) | K562 | Potent | [3] |

| Compound 12 (Tupistra chinensis) | K562 | Potent | [3] |

| Compound 15 (Tupistra chinensis) | K562 | Potent | [3] |

| Compound 3 (Solanum muricatum) | A549, HepG2 | Significant | [4] |

| Alliporin (Allium porrum) | Mouse Peritoneal Cells | ~4 | [5] |

| Aginoside (Allium porrum) | Mouse Peritoneal Cells | ~4 | [5] |

| 6-deoxyaginoside (Allium porrum) | Mouse Peritoneal Cells | ~4 | [5] |

Table 2: Nitric Oxide (NO) Production Inhibitory Activity

| Compound/Source | Cell Line | IC₅₀ (µM) | Reference |

| Compound 2 (Tupistra chinensis) | RAW 264.7 | 16.1 ± 1.8 | [3] |

| Compound 12 (Tupistra chinensis) | RAW 264.7 | 13.5 ± 1.2 | [3] |

| Dracochinoside A (Dracaena cochinchinensis) | RAW 264.7 | 57.5 - 92.8 | [7] |

| Dracochinoside B (Dracaena cochinchinensis) | RAW 264.7 | 57.5 - 92.8 | [7] |

| Dracochinoside C (Dracaena cochinchinensis) | RAW 264.7 | 57.5 - 92.8 | [7] |

Unraveling the Mechanism: Signaling Pathways

The anticancer effects of some spirostan derivatives have been linked to the modulation of key signaling pathways involved in cell proliferation and survival. For instance, computational studies have suggested that the PI3K-alpha pathway is a key molecular target for certain cytotoxic spirostan saponins.[4]

The Future of Spirostan Derivatives in Drug Development

The discovery of novel spirostan derivatives with potent biological activities continues to expand the therapeutic potential of this class of natural products. The methodologies outlined in this guide provide a robust framework for the systematic exploration of the vast chemical diversity of the plant kingdom. Future research will likely focus on semi-synthetic modifications of these natural scaffolds to enhance their efficacy and pharmacokinetic properties, paving the way for the development of new and effective therapeutic agents. The integration of advanced analytical techniques and computational methods will undoubtedly accelerate the discovery and development of the next generation of spirostan-based drugs.

References

- 1. Dereplication of Bioactive Spirostane Saponins from Agave macroacantha - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemical Constituents, Biological Activities, and Proposed Biosynthetic Pathways of Steroidal Saponins from Healthy Nutritious Vegetable—Allium - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bioactive spirostanol saponins from the rhizome of Tupistra chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Spirostan and spirosol saponin derivatives from Solanum muricatum Aiton and their cytotoxic activities: insights into bioactive compounds and molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Spirostanol Saponins from Flowers of Allium Porrum and Related Compounds Indicating Cytotoxic Activity and Affecting Nitric Oxide Production Inhibitory Effect in Peritoneal Macrophages | MDPI [mdpi.com]

- 6. Discovery, Isolation, and Characterization of 23-Spirocholestane Derivatives as Novel Plant Root Growth Inhibitors from Ypsilandra thibetica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Three New Spirostan Glycosides from Dracaena Cochinchinensis with NO Production Inhibitory and Antimicrobial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Spirostanol Sapogenins and Saponins from Convallaria majalis L. Structural Characterization by 2D NMR, Theoretical GIAO DFT Calculations and Molecular Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to Spirostan Chemical Structure and Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure and stereochemistry of spirostans, a class of steroid compounds characterized by a distinctive spiroketal moiety. Understanding the nuanced three-dimensional arrangement of these molecules is critical for structure elucidation, chemical synthesis, and the development of new therapeutics, given their wide range of biological activities.

The Spirostan Core Structure and Numbering System

The fundamental spirostan skeleton is a tetracyclic steroid nucleus (rings A, B, C, and D) with a spiroketal side chain at position C-17, forming two additional heterocyclic rings, E (a tetrahydrofuran (B95107) ring) and F (a tetrahydropyran (B127337) ring). The spiro carbon, where rings E and F are joined, is C-22.

The numbering of the carbon atoms in the spirostan skeleton follows the standard nomenclature for steroids, as established by IUPAC. The 27 carbon atoms are numbered sequentially, starting from the A ring and proceeding through the B, C, and D rings, and then along the side chain.

Stereochemistry of the Spirostan Skeleton

The rigid, polycyclic nature of the spirostan framework gives rise to numerous stereocenters, resulting in a wide variety of possible stereoisomers. The biological activity of spirostan derivatives is often highly dependent on their specific stereochemistry.

Ring Junctions

The fusion of the four carbocyclic rings (A, B, C, and D) can be either cis or trans. In naturally occurring spirostans, the B/C and C/D ring junctions are almost invariably trans, which imparts a relatively flat and rigid conformation to this part of the molecule. The A/B ring junction, however, can be either cis (5β-series) or trans (5α-series), leading to significant differences in the overall shape of the steroid.

The Spiroketal Center (C-22)

The spiro carbon at C-22 is a chiral center. In the vast majority of natural spirostans, the configuration at C-22 is R. This configuration is defined by the Cahn-Ingold-Prelog priority rules, where the oxygen of the F-ring has higher priority than the oxygen of the E-ring.

The C-25 Methyl Group: 25R and 25S Isomers

A key stereochemical feature of the spirostan side chain is the orientation of the methyl group at C-25 (C-27). This gives rise to two epimers: the (25R)- and (25S)-isomers. In the (25R)-isomer, the C-27 methyl group is in an equatorial position in the chair conformation of the F-ring. In the (25S)-isomer, the C-27 methyl group is in an axial position. These two isomers are also referred to as iso- and neo-spirostans, respectively, although the R/S nomenclature is preferred for its explicitness.

The determination of the stereochemistry at C-25 is crucial for the correct structural assignment of spirostan compounds and is most commonly achieved through Nuclear Magnetic Resonance (NMR) spectroscopy.

Spectroscopic Data for Stereochemical Determination

NMR spectroscopy is the most powerful tool for elucidating the stereochemistry of spirostans. The chemical shifts and coupling constants of specific protons and carbons are highly sensitive to the stereochemical environment.

1H NMR for C-25 Stereochemistry

The configuration at C-25 can be reliably determined by analyzing the chemical shifts of the geminal protons at C-26 (H2-26) in the 1H NMR spectrum. A well-established empirical rule states:

-

For (25R)-spirostans , the chemical shift difference (Δδ) between the two H-26 protons is small, typically Δδ < 0.2 ppm .[1][2]

-

For (25S)-spirostans , the chemical shift difference (Δδ) between the two H-26 protons is significantly larger, typically Δδ > 0.5 ppm .[1][2]

This difference arises from the anisotropic effect of the C-27 methyl group. In the (25R)-isomer (equatorial methyl), the two H-26 protons are in a more similar magnetic environment. In the (25S)-isomer (axial methyl), one H-26 proton is pseudo-axial and the other is pseudo-equatorial, leading to a larger difference in their chemical shifts.

Quantitative NMR Data

The following table summarizes typical 1H NMR chemical shift ranges for the H2-26 protons in (25R)- and (25S)-spirostans.

| Isomer | H-26a (ppm) | H-26b (ppm) | Δδ (ppm) | Reference |

| (25R) | ~3.3-3.5 | ~3.4-3.6 | < 0.2 | [1][2] |

| (25S) | ~3.2-3.4 | ~3.9-4.1 | > 0.5 | [1][2] |

Experimental Protocols for Stereochemical Analysis

NMR Spectroscopy

Sample Preparation:

-

Dissolve 5-10 mg of the purified spirostan compound in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl3, C5D5N, CD3OD).

-

Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

-

Acquire a standard one-dimensional (1D) 1H NMR spectrum. A high-field instrument (≥400 MHz) is recommended for better signal dispersion.

-

Acquire two-dimensional (2D) NMR spectra as needed for complete structural elucidation. Key experiments include:

-

COSY (Correlation Spectroscopy): To establish 1H-1H coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) 1H-13C correlations, which is crucial for assigning quaternary carbons and piecing together the carbon skeleton.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons and confirm stereochemical assignments, particularly for ring junctions and substituents.

-

Data Processing and Analysis:

-

Process the acquired spectra using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and calibration to the TMS signal.

-

Integrate the signals in the 1D 1H spectrum to determine proton ratios.

-

Analyze the chemical shifts, coupling constants, and correlations from the 1D and 2D spectra to assign all proton and carbon signals.

-

Specifically, determine the chemical shifts of the two H-26 protons and calculate their difference (Δδ) to assign the C-25 stereochemistry.

X-ray Crystallography

For spirostans that can be crystallized, single-crystal X-ray diffraction provides an unambiguous determination of the absolute stereochemistry.

Crystallization:

-

Dissolve the purified spirostan in a minimal amount of a suitable solvent.

-

Employ a crystallization technique such as slow evaporation, vapor diffusion, or solvent layering with a variety of solvent systems to grow single crystals of sufficient size and quality (typically >0.1 mm in all dimensions).

Data Collection:

-

Mount a suitable crystal on a goniometer.

-

Collect diffraction data using a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and detector.

Structure Solution and Refinement:

-

Process the diffraction data to obtain a set of structure factors.

-

Solve the crystal structure using direct methods or Patterson methods to obtain an initial electron density map.

-

Build a molecular model into the electron density map and refine the atomic positions, and thermal parameters.

-

The final refined structure will provide the precise three-dimensional arrangement of all atoms in the molecule, confirming the stereochemistry at all chiral centers.

Logical Workflow for Stereochemical Determination

The following diagram illustrates a typical workflow for the determination of the stereochemical features of a novel spirostan.

References

A Comprehensive Technical Guide to Spirostan-Type Saponins: Natural Sources, Distribution, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spirostan-type saponins (B1172615), a significant class of steroidal saponins, are a diverse group of naturally occurring glycosides characterized by a C27 spiroketal steroid aglycone. These compounds are widely distributed in the plant kingdom and have garnered substantial interest from the scientific community due to their broad spectrum of biological activities. These activities include antifungal, anti-inflammatory, cytotoxic, and immunomodulatory effects, making them promising candidates for the development of new therapeutic agents. This technical guide provides an in-depth overview of the natural sources, distribution, quantitative analysis, and key experimental protocols related to spirostan-type saponins. Furthermore, it delves into the molecular signaling pathways modulated by these compounds, offering a comprehensive resource for researchers and professionals in the field of natural product chemistry and drug discovery.

Natural Sources and Distribution

Spirostan-type saponins are predominantly found in monocotyledonous plants, although they have been identified in some dicotyledonous families as well. The distribution of these compounds is often specific to certain plant families, genera, and even plant organs.

Major Plant Families

Several plant families are particularly rich sources of spirostan-type saponins:

-

Asparagaceae: This family includes well-known genera such as Asparagus, Convallaria, and Polygonatum. Species within this family are known to produce a variety of spirostanol (B12661974) glycosides.

-

Dioscoreaceae: The genus Dioscorea, commonly known as yam, is a prominent source of spirostan-type saponins, with diosgenin (B1670711) being a major aglycone. Over 50 steroidal saponins, including both spirostan and furostan (B1232713) types, have been isolated from various Dioscorea species.[1]

-

Liliaceae: Plants in the Liliaceae family, such as those from the genus Lilium, are known to contain spirostanol saponins.[2][3]

-

Melanthiaceae: The genus Trillium is a notable member of this family and is a rich source of various steroidal saponins with diverse biological activities.[4][5]

-

Agavaceae: This family, which includes the genera Agave and Yucca, is a significant source of spirostanol saponins.[6][7][8] Species from the genus Agave are known to be natural sources of steroidal saponins.[9]

Quantitative Distribution of Spirostan-Type Saponins

The concentration of spirostan-type saponins can vary significantly depending on the plant species, the specific organ, and environmental factors. The following table summarizes some of the reported quantitative data for total saponins and the prominent spirostanol aglycone, diosgenin.

| Plant Family | Genus and Species | Plant Part | Compound | Concentration (% dry weight or mg/g) | Reference |

| Asparagaceae | Asparagus officinalis | Shoots | Total Saponins | 710.0 - 1258.6 mg/100g dw | [10] |

| Dioscoreaceae | Dioscorea cayenensis | Tubers | Total Saponins | 78.31 mg/g | [11] |

| Dioscorea esculenta | Tubers | Total Saponins | 17.65 mg/g | [11] | |

| Dioscorea rotundata | Tubers | Total Saponins | 17.44 mg/g | [11] | |

| Dioscorea zingiberensis | Rhizomes | Diosgenin | 1.26% | [12] | |

| Melanthiaceae | Trillium govanianum | Rhizomes | Diosgenin | 5.9% | [13] |

| Fabaceae | Trigonella foenum-graecum | Seeds | Diosgenin | 0.14% | [14] |

Experimental Protocols

The extraction, isolation, and characterization of spirostan-type saponins involve a series of systematic procedures. The following sections outline the key experimental methodologies.

Extraction and Isolation Workflow

A general workflow for the extraction and isolation of spirostan-type saponins from plant material is depicted below. This process typically begins with the extraction of the plant material with a polar solvent, followed by a series of chromatographic steps to purify the saponins.

1. Sample Preparation and Extraction:

-

Drying and Grinding: Plant material (e.g., rhizomes, leaves, seeds) is dried at 50-60°C to a constant weight and then ground into a fine powder (40-60 mesh).[15]

-

Defatting (Optional): To remove lipids, the powdered material can be extracted with a nonpolar solvent like petroleum ether or n-hexane in a Soxhlet apparatus.[15]

-

Saponin Extraction: The defatted or raw plant powder is then extracted with a polar solvent, typically a hydroalcoholic mixture (e.g., 70-80% ethanol or methanol), using methods such as maceration, sonication, or reflux extraction.[16][17][18]

2. Isolation and Purification:

-

Solvent Partitioning: The crude extract can be further fractionated by liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, n-butanol) to separate compounds based on their polarity.

-

Column Chromatography: The saponin-rich fractions are subjected to various column chromatography techniques for further purification. Common stationary phases include silica gel and octadecylsilyl (ODS) silica gel.[16]

-

Preparative High-Performance Liquid Chromatography (HPLC): Final purification of individual saponins is often achieved using preparative HPLC with a C18 column.[19]

Structural Elucidation

The precise chemical structure of isolated spirostan-type saponins is determined using a combination of spectroscopic techniques.

1. Mass Spectrometry (MS):

-

Technique: Electrospray Ionization (ESI) coupled with a high-resolution mass analyzer such as Time-of-Flight (TOF) or Orbitrap is commonly used.[20]

-

Information Obtained: Provides the molecular weight of the saponin and fragmentation patterns that help to identify the aglycone and the sequence of sugar units in the glycosidic chain.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Technique: A suite of 1D and 2D NMR experiments are essential for complete structural elucidation.[12][21][22]

-

1D NMR: ¹H NMR provides information on the protons in the molecule, while ¹³C NMR identifies the carbon skeleton.

-

2D NMR:

-

COSY (Correlation Spectroscopy): Establishes ¹H-¹H correlations within the same spin system.[21]

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.[21]

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows long-range correlations between protons and carbons, which is crucial for determining the linkages between the aglycone and the sugar units, as well as between the individual sugar moieties.[21]

-

NOESY/ROESY (Nuclear Overhauser Effect/Rotating-frame Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which helps to determine the stereochemistry of the molecule.

-

-

Quantitative Analysis

High-Performance Liquid Chromatography (HPLC):

HPLC is the most widely used technique for the quantitative analysis of spirostan-type saponins and their aglycones.[14][15][23][24]

-

Sample Preparation: For the quantification of the aglycone (e.g., diosgenin), an acid hydrolysis step is required to cleave the sugar moieties from the saponin. This is typically done by refluxing the extract with an acid such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).[15][23]

-

Chromatographic Conditions:

-

Column: A reversed-phase C18 column is most commonly used.[14][15]

-

Mobile Phase: A gradient or isocratic elution with a mixture of acetonitrile (B52724) and water is often employed.[14][23]

-

Detection: A Diode Array Detector (DAD) is frequently used, with detection typically set around 203 nm for diosgenin.[14][15] An Evaporative Light Scattering Detector (ELSD) can also be used, especially for saponins that lack a strong UV chromophore.[16]

-

-

Quantification: The concentration of the target compound is determined by comparing its peak area in the sample chromatogram to a calibration curve generated from a certified reference standard.[14][15]

Signaling Pathways Modulated by Spirostan-Type Saponins

Spirostan-type saponins exert their biological effects by modulating various intracellular signaling pathways. Their anticancer and anti-inflammatory properties, in particular, have been linked to their ability to interfere with key signaling cascades.

Anticancer Activity: PI3K/Akt/mTOR and MAPK Signaling Pathways

Spirostanol saponins have been shown to induce apoptosis and inhibit proliferation in cancer cells by targeting the PI3K/Akt/mTOR and MAPK signaling pathways.[25][26]

Spirostanol saponins can inhibit the phosphorylation of key proteins in the PI3K/Akt/mTOR pathway, such as Akt and mTOR, leading to the suppression of cell proliferation and survival.[25][26] Similarly, they can modulate the MAPK cascade, which plays a crucial role in cell growth and differentiation, ultimately leading to apoptosis in cancer cells.[25][27]

Anti-inflammatory Activity: NF-κB Signaling Pathway

The anti-inflammatory effects of spirostan-type saponins are often attributed to their ability to inhibit the NF-κB signaling pathway.[28]

References

- 1. Saponins in Cancer Treatment: Current Progress and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Spirostanol Sapogenins and Saponins from Convallaria majalis L. Structural Characterization by 2D NMR, Theoretical GIAO DFT Calculations and Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. db.cngb.org [db.cngb.org]

- 4. Naturally Occurring Polyhydroxylated Spirostanol Saponins, A Review of the Classification, Sources, Biosynthesis, Biological Activities, and Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. dacemirror.sci-hub.se [dacemirror.sci-hub.se]

- 7. researchgate.net [researchgate.net]

- 8. Saponins of Agave: Chemistry and bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Dereplication of Bioactive Spirostane Saponins from Agave macroacantha - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cytotoxicity and Chemotaxonomic Significance of Saponins from Wild and Cultured Asparagus Shoots - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Spirostanol saponins from Tacca vietnamensis and their anti-inflammatory activity [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Antioxidant activity of spirostanol saponins from Allii Macrostemonis Bulbus and their contents in different origins and processed products - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. Extraction and isolation of saponins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. oleumdietetica.es [oleumdietetica.es]

- 19. Techniques for extraction and isolation of natural products: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. benchchem.com [benchchem.com]

- 22. Spirostanol Sapogenins and Saponins from Convallaria majalis L. Structural Characterization by 2D NMR, Theoretical GIAO DFT Calculations and Molecular Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. thepharmajournal.com [thepharmajournal.com]

- 24. phcogres.com [phcogres.com]

- 25. Effects of saponins from Chinese herbal medicines on signal transduction pathways in cancer: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 26. mdpi.com [mdpi.com]

- 27. researchgate.net [researchgate.net]

- 28. Saikosaponin A mediates the inflammatory response by inhibiting the MAPK and NF-κB pathways in LPS-stimulated RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Preliminary Investigation of Spirostan Bioactivity

Spirostans, a class of steroidal saponins (B1172615), are naturally occurring compounds widely distributed in the plant kingdom.[1] Characterized by a C27 cholestane (B1235564) skeleton with a distinctive spiroketal side chain, these molecules have garnered significant attention for their diverse and potent biological activities.[1][2] This guide provides a comprehensive overview of the preliminary investigation into the bioactivity of spirostans, focusing on their cytotoxic, anti-inflammatory, and antimicrobial properties. It includes structured data, detailed experimental protocols, and visualizations of key signaling pathways and workflows to facilitate further research and development.

Cytotoxic Bioactivity of Spirostans

Spirostan saponins have demonstrated significant cytotoxic effects against a broad spectrum of cancer cell lines, making them promising candidates for novel anticancer agents.[3] Their mechanisms of action often involve inducing apoptosis, autophagy, and cell cycle arrest through various signaling pathways.[3][4]

Quantitative Data: Cytotoxicity of Spirostan Compounds

The following table summarizes the cytotoxic activity of selected spirostan compounds against various human cancer cell lines, presented as IC₅₀ values (the concentration required to inhibit the growth of 50% of cells).

| Compound/Extract | Source | Cancer Cell Line(s) | IC₅₀ (µM) | Reference(s) |

| Progenin III | Trigonella foenum-graecum | CCRF-CEM (Leukemia) | 1.59 | [4] |

| Progenin III | Trigonella foenum-graecum | SKMel-28 (Melanoma) | 31.61 | [4] |

| Tetrasaccharide Saponin | Aspidistra triradiata | SKU-LU-1, HT-29, MCF7, HepG2 | 0.28 - 0.81 | [3] |

| Spirostanol (B12661974) Glycoside | Dioscorea villosa | Hep G2 (Liver) | 9.02 | [5] |

| Spirostanol Glycoside | Dioscorea villosa | MCF7 (Breast) | 16.74 | [5] |

| Diosgenin | Aglycone | Hep G2 (Liver) | 23.91 | [5] |

| Diosgenin | Aglycone | MCF7 (Breast) | 35.38 | [5] |

| Compound 21 | Tupistra chinensis | Various Human Cancers | Not specified, but potent | [6] |

| Borivilianosides F, G, H | Chlorophytum borivilianum | HT-29, HCT 116 (Colon) | Activity evaluated | [7] |

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol outlines a standard method for evaluating the cytotoxic activity of spirostan compounds using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Culture: Human cancer cell lines (e.g., HeLa, HepG2, A549) are cultured in appropriate media (e.g., RPMI-1640) supplemented with 5-10% fetal bovine serum and antibiotics, and maintained at 37°C in a humidified 5% CO₂ atmosphere.[8]

-

Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.[8]

-

Compound Treatment: The spirostan compound is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations. The cells are then treated with these concentrations and incubated for a further 24 to 72 hours. A control group is treated with the solvent alone.

-

MTT Incubation: After the treatment period, the medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plate is incubated for 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding purple formazan (B1609692) crystals.

-

Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate spectrophotometer at a wavelength of approximately 570 nm.

-

Data Analysis: Cell viability is calculated as a percentage relative to the control group. The IC₅₀ value is determined by plotting cell viability against compound concentration and fitting the data to a dose-response curve.

Workflow for Cytotoxicity Screening

References

- 1. Chemical Constituents, Biological Activities, and Proposed Biosynthetic Pathways of Steroidal Saponins from Healthy Nutritious Vegetable—Allium - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Naturally Occurring Polyhydroxylated Spirostanol Saponins, A Review of the Classification, Sources, Biosynthesis, Biological Activities, and Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Cytotoxicity of a naturally occuring spirostanol saponin, progenin III, towards a broad range of cancer cell lines by induction of apoptosis, autophagy and necroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Antiproliferative and anti-inflammatory polyhydroxylated spirostanol saponins from Tupistra chinensis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cytotoxic spirostane-type saponins from the roots of Chlorophytum borivilianum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antiproliferative, Cytotoxic, and Apoptotic Activity of Steroidal Oximes in Cervicouterine Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Core Properties of the Spirostan Skeleton

For researchers, scientists, and professionals engaged in drug development, a fundamental understanding of the Spirostan skeleton is crucial. This guide provides a detailed overview of its core properties, including its chemical structure, stereochemistry, and the analytical techniques pivotal for its characterization.

Chemical Structure and Physicochemical Properties

The Spirostan skeleton is a C27 steroidal sapogenin that forms the aglycone core of spirostanol (B12661974) saponins (B1172615).[1] Its rigid tetracyclic steroid nucleus is fused to a bicyclic spiroketal side chain, which is the defining feature of this class of compounds. The numbering of the carbon atoms follows the standard steroid nomenclature. Spirostan is recognized as a steroid fundamental parent and an oxaspiro compound.[1]

The basic, unsubstituted Spirostan molecule has the chemical formula C₂₇H₄₄O₂ and a molecular weight of approximately 400.6 g/mol .[1][2] Variations in this core structure, such as hydroxylation, glycosylation, and other substitutions, give rise to a vast array of naturally occurring spirostanol saponins with diverse biological activities.[3][4]

Table 1: Physicochemical Properties of the Unsubstituted Spirostan Skeleton

| Property | Value | Reference |

| Molecular Formula | C₂₇H₄₄O₂ | [1] |

| Molecular Weight | 400.6 g/mol | [1][2] |

| XLogP3 | 8.2 | [2] |

| Exact Mass | 400.334130642 Da | [1][2] |

Stereochemistry

The stereochemistry of the Spirostan skeleton is complex, with multiple chiral centers. A particularly important stereochemical feature is the configuration at the C-25 position, which can be either (25R) or (25S). This stereoisomerism significantly influences the compound's biological activity and its spectral properties, particularly in NMR.[5] The (25S) configuration can be deduced from the analysis of ¹³C chemical shifts of C-25 to C-27.[6]

The determination of the C-25 stereochemistry is often achieved by analyzing the difference in the ¹H NMR chemical shifts of the geminal protons at C-26. A small difference (Δab = δa - δb) is indicative of a (25R) configuration, while a larger difference suggests a (25S) configuration.[5]

Experimental Characterization

The structural elucidation of spirostanol derivatives relies heavily on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural characterization of spirostanol compounds. A suite of 1D and 2D NMR experiments is typically employed.[3][6]

Key NMR Experiments:

-

¹H NMR: Provides information on the proton environment, including chemical shifts, coupling constants, and multiplicities.

-

¹³C NMR: Reveals the number and types of carbon atoms in the molecule.

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system.[6]

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.[6]

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, crucial for establishing the connectivity of the carbon skeleton.[6]

-

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provide information about the spatial proximity of protons, which is vital for determining the relative stereochemistry.[6]

Table 2: Typical ¹H and ¹³C NMR Chemical Shift Ranges for Key Protons and Carbons in the Spirostan Skeleton

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| H-18 (CH₃) | ~ 0.7-0.8 | - |

| H-19 (CH₃) | ~ 1.0-1.2 | - |

| H-21 (CH₃) | ~ 0.9-1.1 (doublet) | - |

| H-27 (CH₃) | ~ 0.7-1.1 (doublet) | - |

| C-22 | - | ~ 109-110 |

Note: Chemical shifts can vary depending on the solvent and the specific substitutions on the spirostan skeleton.

Mass Spectrometry (MS)

Mass spectrometry is essential for determining the molecular weight and elemental composition of spirostanol compounds. Techniques such as Fast Atom Bombardment (FAB-MS), Liquid Secondary Ionization Mass Spectrometry (LSI-MS), and Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF/MS) are commonly used to obtain high-resolution mass data.[6][7] Fragmentation patterns in the mass spectrum can also provide valuable structural information, particularly regarding the nature and sequence of sugar moieties in saponins.[7]

X-ray Crystallography

X-ray crystallography provides the most definitive three-dimensional structural information of a molecule.[8] This technique allows for the precise determination of bond lengths, bond angles, and the absolute stereochemistry of the spirostan skeleton and its derivatives. However, a significant challenge in the X-ray crystallographic analysis of spirostanol saponins is obtaining single crystals of sufficient quality for diffraction studies.[9]

Experimental Protocols

The following outlines a generalized workflow for the isolation and characterization of spirostanol compounds from a plant source.

1. Extraction and Fractionation:

- The plant material is typically extracted with a suitable solvent, such as methanol (B129727) or ethanol.

- The crude extract is then subjected to a series of chromatographic techniques (e.g., column chromatography over silica (B1680970) gel, Sephadex, or reversed-phase C18) to separate the complex mixture into fractions of decreasing complexity.

2. Isolation of Pure Compounds:

- Fractions containing compounds of interest are further purified using High-Performance Liquid Chromatography (HPLC) to yield pure spirostanol saponins.

3. Structural Elucidation:

- Mass Spectrometry: The molecular formula is determined using high-resolution mass spectrometry.

- NMR Spectroscopy: A comprehensive set of 1D and 2D NMR experiments (¹H, ¹³C, COSY, HSQC, HMBC, NOESY/ROESY) is performed to elucidate the complete structure of the aglycone and the attached sugar moieties.

- Acid Hydrolysis: To identify the constituent monosaccharides, the saponin (B1150181) is hydrolyzed with acid, and the resulting sugars are identified by comparison with authentic standards using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

- X-ray Crystallography (if possible): If suitable crystals can be obtained, X-ray diffraction analysis is performed to confirm the structure and determine the absolute stereochemistry.

Visualizations

Caption: General structure of the Spirostan skeleton.

Caption: Generalized experimental workflow for Spirostanol characterization.

References

- 1. Spirostan | C27H44O2 | CID 6857439 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (25r)-Spirostan | C27H44O2 | CID 53925414 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Spirostanol Sapogenins and Saponins from Convallaria majalis L. Structural Characterization by 2D NMR, Theoretical GIAO DFT Calculations and Molecular Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Naturally Occurring Polyhydroxylated Spirostanol Saponins, A Review of the Classification, Sources, Biosynthesis, Biological Activities, and Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Spirostanol Sapogenins and Saponins from Convallaria majalis L. Structural Characterization by 2D NMR, Theoretical GIAO DFT Calculations and Molecular Modeling [mdpi.com]

- 7. Dereplication of Bioactive Spirostane Saponins from Agave macroacantha - PMC [pmc.ncbi.nlm.nih.gov]

- 8. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

The Diverse World of Spirostan Glycosides: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the vast diversity of spirostanol (B12661974) glycosides, a significant class of steroidal saponins (B1172615) found throughout the plant kingdom. This document provides a comprehensive overview of their distribution, biological activities, and the experimental methodologies crucial for their study, from extraction to structural elucidation. The information is tailored for researchers, scientists, and professionals in drug development seeking to harness the therapeutic potential of these complex natural products.

Introduction to Spirostanol Glycosides

Spirostanol glycosides are a class of naturally occurring steroidal saponins characterized by a spiroketal side chain. These compounds are widely distributed in the plant kingdom and have been isolated from various families, including Dioscoreaceae, Asparagaceae, Liliaceae, and Leguminosae.[1][2][3][4] They are known to exhibit a wide range of biological activities, making them promising candidates for the development of new therapeutic agents.[5][6][7]

The basic structure of a spirostanol glycoside consists of a steroid aglycone (sapogenin) linked to one or more sugar moieties. The structural diversity of these compounds arises from variations in the aglycone skeleton, the nature and number of sugar residues, and the linkage positions of the sugar chains.[8][9][10] This structural complexity contributes to their diverse pharmacological effects.

Distribution of Spirostanol Glycosides in the Plant Kingdom

Spirostanol glycosides have been identified in a variety of plant species. Some of the most well-studied plant sources include:

-

Dioscorea species (Yam): Yams are a rich source of spirostanol glycosides, with dioscin (B1662501) and gracillin (B1672132) being major components.[11] The aglycone, diosgenin, obtained from the hydrolysis of these saponins, is a crucial starting material for the synthesis of steroidal drugs.[11][12]

-

Asparagus species: Various species of asparagus are known to contain steroidal saponins, including spirostanol glycosides.[1][2][4][13][14]

-

Trigonella foenum-graecum (Fenugreek): The seeds of fenugreek are known to contain a variety of steroidal saponins, primarily furostanol glycosides, which can be converted to the more active spirostanol glycosides.[3][15][16][17][18]

-

Allium species: Plants of the Allium genus are also a source of polyhydroxylated spirostanol saponins.[5][19]

-

Solanum species: Certain Solanum plants contain spirostanol glycosides that have demonstrated cytotoxic activities.[20][21]

Biological Activities and Therapeutic Potential

Spirostanol glycosides exhibit a remarkable array of biological activities, which are summarized below. The potency of these activities is often influenced by the specific structure of the glycoside.

Cytotoxic and Antitumor Activity

Numerous studies have demonstrated the cytotoxic effects of spirostanol glycosides against various cancer cell lines.[7][12][21][22][23][24] The mechanism of action often involves the induction of apoptosis. For instance, a spirostanol glycoside isolated from Dioscorea villosa showed significant cytostatic activity against Hep G2, HEK293, and MCF7 cells.[12][22][23] The potency of cytotoxic activity appears to be dependent on both the aglycone structure and the nature of the oligosaccharide moiety.[21]

Table 1: Cytotoxic Activity of Selected Spirostanol Glycosides

| Compound/Extract | Plant Source | Cell Line | IC50 (µM) | Reference |

| (25R)-spirost-5-en-3β-ol 3-O-α-L-rhamnopyranosyl -(1→2)-O-[β-D-glucopyranosyl -(1→4)]-β-D-glucopyranoside | Dioscorea villosa | Hep G2 | 9.02 | [12][22] |

| HEK293 | 13.21 | [12][22] | ||

| MCF7 | 16.74 | [12][22] | ||

| Diosgenin (aglycone) | Dioscorea villosa | Hep G2 | 23.91 | [12][22] |

| HEK293 | 27.31 | [12][22] | ||

| MCF7 | 35.38 | [12][22] | ||

| Timosaponin A-II | Anemarrhenae Rhizoma | 5-LOX/COX-2 | ≤ 6.07 | [25][26] |

| Timosaponin A-III | Anemarrhenae Rhizoma | 5-LOX/COX-2 | ≤ 6.07 | [25][26] |

| Timosaponin B-II | Anemarrhenae Rhizoma | 5-LOX/COX-2 | ≤ 6.07 | [25][26] |

| Timosaponin B-III | Anemarrhenae Rhizoma | 5-LOX/COX-2 | ≤ 6.07 | [25][26] |

| Anemarrhenasaponin I | Anemarrhenae Rhizoma | 5-LOX/COX-2 | ≤ 6.07 | [25][26] |

| Spirostanol glycoside 1 | Clintonia udensis | HL-60 | 3.2 µg/ml | [24] |

| Spirostanol glycoside 2 | Clintonia udensis | HL-60 | 2.2 µg/ml | [24] |

Anti-inflammatory Activity

Spirostanol glycosides have been identified as potent anti-inflammatory agents. A study on Anemarrhenae Rhizoma identified several spirostanol glycosides as dual inhibitors of 5-lipoxygenase (5-LOX) and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory cascade.[25][26]

Figure 1: Simplified signaling pathway of the anti-inflammatory action of Spirostanol Glycosides.

Other Biological Activities

Beyond their cytotoxic and anti-inflammatory properties, spirostanol glycosides have been reported to possess a range of other bioactivities, including:

Experimental Protocols

The study of spirostanol glycosides involves a series of experimental procedures, from the initial extraction from plant material to the final structural elucidation.

Extraction and Isolation

The extraction and isolation of spirostanol glycosides is a multi-step process that requires careful optimization to achieve high purity and yield.

Figure 2: General experimental workflow for the extraction and isolation of Spirostanol Glycosides.

Detailed Protocol for Saponin Extraction:

This protocol is a synthesis of commonly used methods for the extraction of saponins from plant material.[27][28][29][30][31]

-

Preparation of Plant Material:

-

Dry the plant material (e.g., roots, leaves, seeds) at a controlled temperature (e.g., 40-60°C) to a constant weight.

-

Grind the dried material into a fine powder to increase the surface area for extraction.

-

-

Solvent Extraction:

-

Maceration or Soxhlet Extraction: Extract the powdered plant material with a suitable solvent, typically an alcohol such as 70-80% ethanol or methanol.[27][29] The choice of solvent may need to be optimized for the specific plant material.

-

Ultrasonic-Assisted Extraction: This method can enhance extraction efficiency by using ultrasonic waves to disrupt cell walls.[31]

-

Repeat the extraction process multiple times to ensure complete extraction of the saponins.

-

-

Concentration and Fractionation:

-

Combine the extracts and concentrate them under reduced pressure using a rotary evaporator.

-

The concentrated crude extract can be further fractionated using liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, n-butanol) to separate compounds based on their polarity. Saponins are typically enriched in the n-butanol fraction.

-

-

Purification:

-

Column Chromatography: Subject the saponin-rich fraction to column chromatography using stationary phases like silica gel or macroporous resins. Elute with a gradient of solvents to separate the different glycosides.[3]

-

High-Performance Liquid Chromatography (HPLC): Further purification of the fractions can be achieved using preparative HPLC, often with a reversed-phase column (e.g., C18).[12][22][23] An Evaporative Light Scattering Detector (ELSD) is often preferred for detection as many saponins lack a UV chromophore.[20][30]

-

Structural Elucidation

The determination of the precise chemical structure of isolated spirostanol glycosides relies on a combination of modern spectroscopic techniques.

Key Methodologies:

-

Mass Spectrometry (MS):

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Provides information on the molecular weight and fragmentation patterns of the glycosides, which helps in identifying the aglycone and the sugar sequence.[12][20][22][23][32][33][34] Electrospray ionization (ESI) is a commonly used ionization technique.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

1D NMR (¹H and ¹³C): Provides detailed information about the carbon and proton environments in the molecule.[12][22][23][35][36][37][38][39]

-

2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between atoms, determining the sugar sequence, and identifying the attachment points of the sugar chains to the aglycone.[3][36][37]

-

Figure 3: Workflow for the structural elucidation of Spirostanol Glycosides.

Future Perspectives and Conclusion

The structural diversity and broad spectrum of biological activities of spirostanol glycosides highlight their significant potential for the development of novel pharmaceuticals. Future research should focus on:

-

Bioavailability and Pharmacokinetic Studies: Understanding the absorption, distribution, metabolism, and excretion of these compounds is crucial for their development as drugs.

-

Mechanism of Action Studies: Further investigation into the specific molecular targets and signaling pathways modulated by spirostanol glycosides will provide a deeper understanding of their therapeutic effects.

-

Quantitative Structure-Activity Relationship (QSAR) Studies: Elucidating the relationship between the chemical structure and biological activity will enable the rational design of more potent and selective analogs.

-

Sustainable Sourcing and Synthesis: Exploring biotechnological approaches for the production of high-value spirostanol glycosides can provide a sustainable alternative to extraction from wild or cultivated plants.

References

- 1. Chemical constituents of Asparagus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]

- 4. juniperpublishers.com [juniperpublishers.com]

- 5. researchgate.net [researchgate.net]

- 6. Naturally Occurring Polyhydroxylated Spirostanol Saponins, A Review of the Classification, Sources, Biosynthesis, Biological Activities, and Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Search for new steroidal glycosides with anti-cancer potential from natural resources - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Open-chain steroidal glycosides, a diverse class of plant saponins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Open-chain steroidal glycosides, a diverse class of plant saponins - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. Dioscorea spp.: Bioactive Compounds and Potential for the Treatment of Inflammatory and Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. lawdata.com.tw [lawdata.com.tw]

- 13. Furostanol oligoglycosides from Asparagus cochinchinensis [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Spirostanol saponins derivated from the seeds of Trigonella foenum-graecum by β-glucosidase hydrolysis and their inhibitory effects on rat platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Molecular Cloning and Functional Characterization of a Sterol 3-O-Glucosyltransferase Involved in Biosynthesis of Steroidal Saponins in Trigonella foenum-graecum - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. extrasynthese.com [extrasynthese.com]

- 19. mdpi.com [mdpi.com]

- 20. Characterization of spirostanol saponins in Solanum torvum by high-performance liquid chromatography/evaporative light scattering detector/electrospray ionization with multi-stage tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Cytotoxic activity of steroidal glycosides from solanum plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. "A spirostanol glycoside from wild yam (Diosccorea villosa) extract and" by C.-C. Hu, J.-T. Lin et al. [jfda-online.com]

- 23. researchgate.net [researchgate.net]

- 24. New steroidal glycosides from rhizomes of Clintonia udensis - PubMed [pubmed.ncbi.nlm.nih.gov]